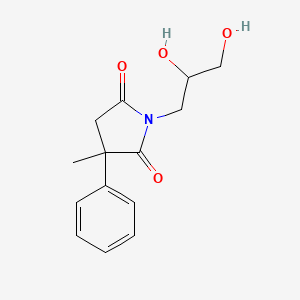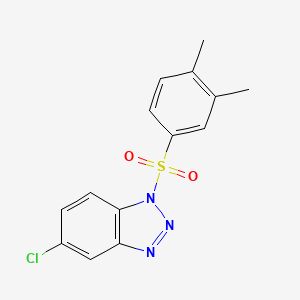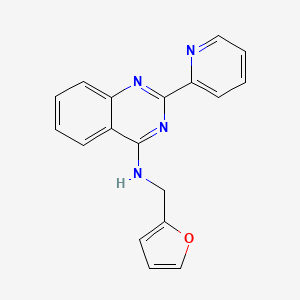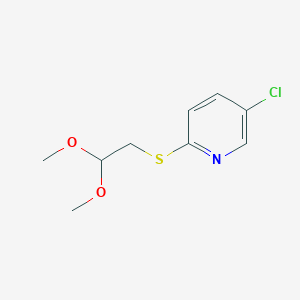
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound is of interest to researchers due to its unique structure and potential applications in drug development. In
Mecanismo De Acción
The mechanism of action for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine in lab experiments is its unique structure, which may make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine. One area of research could focus on further elucidating its mechanism of action, which could help to identify new therapeutic targets. Additionally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, research could focus on developing new synthetic methods for the production of 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine, which could help to improve its availability for future studies.
Conclusion:
In conclusion, 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound has shown promise as an anti-inflammatory agent and as a potential chemotherapeutic agent. Further research is needed to fully understand its mechanism of action and to identify new therapeutic targets. Overall, 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a compound of interest to researchers in the field of pharmacology and drug development.
Métodos De Síntesis
The synthesis method for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine involves the reaction of 2-(2-pyridin-3-ylpyrrolidin-1-yl)acetonitrile with phosphorus oxychloride and hydrogen chloride gas. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine has been studied for its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the potential use of 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
5-chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIBTRGYDZQJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)



![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)


![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)
![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)